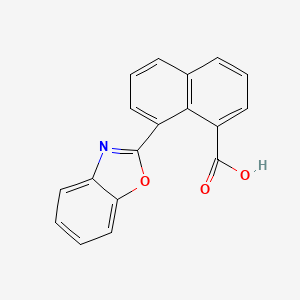
8-(1,3-苯并恶唑-2-基)-1-萘甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is an organic compound that features a benzoxazole moiety fused to a naphthoic acid structure. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
科学研究应用
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
作用机制
- Cathepsin S plays a crucial role in protein degradation within lysosomes and antigen presentation in immune cells .
- Antigen Presentation Modulation : By inhibiting Cathepsin S, the compound affects antigen processing and presentation, which impacts immune responses .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Biochemical Properties
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and anticancer activities . It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, its interaction with cancer cell proteins can lead to apoptosis, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation . Furthermore, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits bacterial enzymes by binding to their active sites, thereby preventing their normal function . In cancer cells, it activates apoptotic pathways by interacting with proteins involved in cell death regulation . These interactions result in changes in gene expression, ultimately leading to the desired biochemical effects .
Temporal Effects in Laboratory Settings
The temporal effects of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity, making it a viable candidate for extended research and potential therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid vary with different dosages. Studies have shown that at lower doses, the compound exhibits beneficial effects such as antimicrobial and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been observed to affect metabolic flux and metabolite levels, particularly in cancer cells . The compound’s metabolism involves its conversion into active metabolites that exert the desired biological effects . Understanding these pathways is crucial for optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . Studies have shown that it can effectively penetrate cell membranes and accumulate in cancer cells, enhancing its therapeutic potential . Additionally, its distribution within tissues is influenced by its binding to plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid plays a significant role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . Its localization is directed by targeting signals and post-translational modifications that guide it to these compartments . In the nucleus, it can influence gene expression, while in the mitochondria, it can affect cellular metabolism and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminophenol with naphthoic acid derivatives under specific reaction conditions. One common method includes:
Starting Materials: 2-aminophenol and 1-naphthoic acid.
Catalysts: Metal catalysts such as zinc bromide or nanocatalysts.
Solvents: Ethanol or isopropanol.
Reaction Conditions: Reflux conditions for several hours.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including 8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid, often employs scalable and eco-friendly methods. These methods may include:
Catalysts: Reusable acid catalysts like samarium triflate.
Solvents: Aqueous medium to minimize environmental impact.
Reaction Conditions: Mild temperatures and short reaction times to enhance efficiency and yield
化学反应分析
Types of Reactions
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or alcohols using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler structure with similar biological activities.
Benzothiazole: Contains sulfur instead of oxygen, exhibiting different properties.
Quinoxaline: Another heterocyclic compound with distinct biological activities.
Uniqueness
8-(1,3-Benzoxazol-2-yl)-1-naphthoic acid is unique due to its fused benzoxazole and naphthoic acid structure, which imparts specific biological activities and makes it a valuable compound for research and development .
属性
IUPAC Name |
8-(1,3-benzoxazol-2-yl)naphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEKAYOEMDHHPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
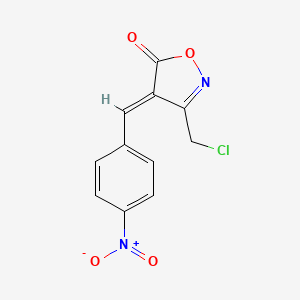

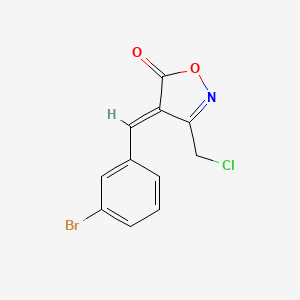
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol](/img/structure/B1326936.png)
![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)
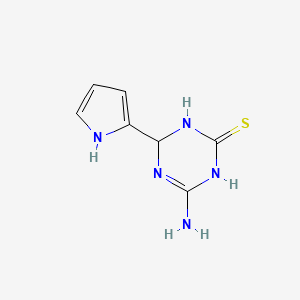
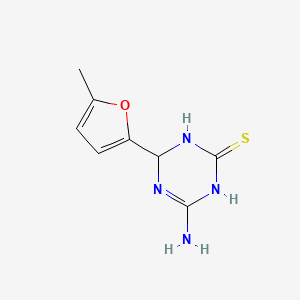
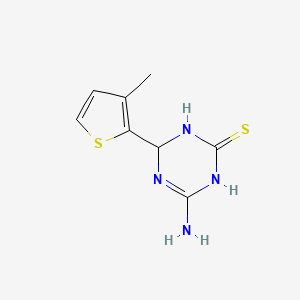


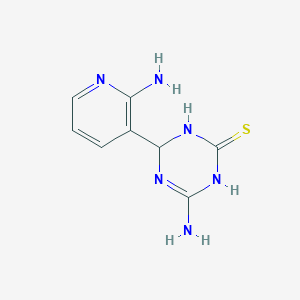
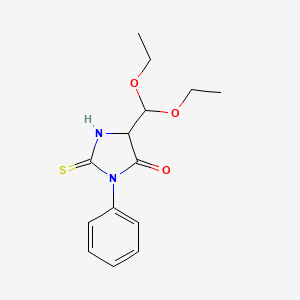
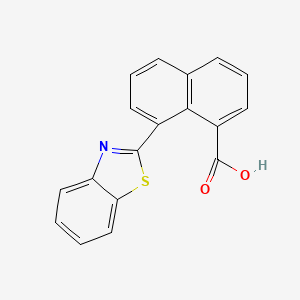
![[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid](/img/structure/B1327007.png)
